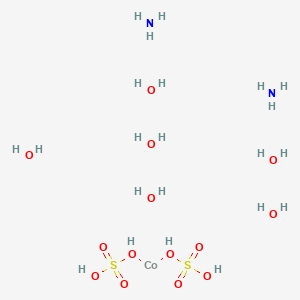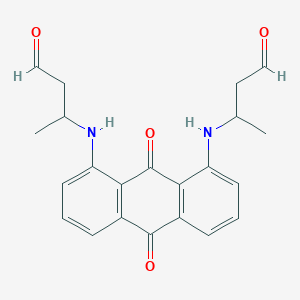
3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is a complex organic compound that features an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes two butanal groups attached to the anthraquinone core via azanediyl linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium dichromate.
Introduction of Azanediyl Linkages: The azanediyl linkages are introduced by reacting the anthraquinone core with appropriate amines under controlled conditions.
Attachment of Butanal Groups: The final step involves the reaction of the intermediate compound with butanal in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The azanediyl and butanal groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-DPPEAQ: A phosphonate-functionalized anthraquinone used in redox flow batteries.
Alizarin Red S: A dye with similar anthraquinone structure.
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: Another anthraquinone derivative.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is unique due to its specific structural features, including the azanediyl linkages and butanal groups. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
89734-97-4 |
|---|---|
Formule moléculaire |
C22H22N2O4 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-[[9,10-dioxo-8-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)22(28)20-16(21(15)27)6-4-8-18(20)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3 |
Clé InChI |
JZDVYOXDVIRHKH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







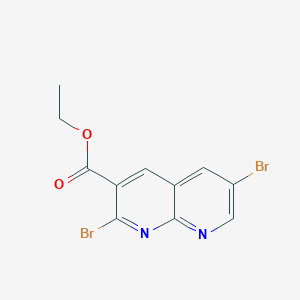
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)

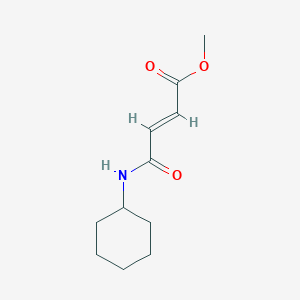
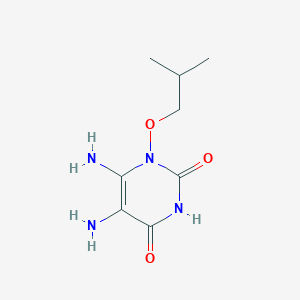
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
